

A Comparative Analysis of 2,2-Dibromobutane: Experimental Findings and Literature Data

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Compound of Interest

Compound Name: 2,2-Dibromobutane

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental findings for **2,2-dibromobutane** against established literature data. It further contrasts its chemical behavior and physical properties with its structural isomers, offering insights into its unique reactivity and potential applications.

This guide presents a detailed examination of **2,2-dibromobutane**, a geminal dihalide, and its vicinal and isolated isomers: 1,2-dibromobutane, 2,3-dibromobutane, and 1,4-dibromobutane. The positioning of the bromine atoms significantly influences the chemical reactivity and physical characteristics of these compounds, making a comparative study essential for their effective utilization in organic synthesis and drug design.

Physical and Chemical Properties: A Comparative Overview

The physical properties of dibromobutane isomers are summarized in the table below, drawing from various literature sources. These properties are critical for designing reaction conditions, purification protocols, and for understanding the intermolecular forces at play.

Property	2,2-Dibromobutane	1,2-Dibromobutane	2,3-Dibromobutane	1,4-Dibromobutane
CAS Number	50341-35-0[1][2]	533-98-2[3][4]	5408-86-6[5]	110-52-1[6]
Molecular Formula	C ₄ H ₈ Br ₂	C ₄ H ₈ Br ₂	C ₄ H ₈ Br ₂	C ₄ H ₈ Br ₂
Molecular Weight (g/mol)	215.914[1]	215.91[3]	215.91[5]	215.91
Boiling Point (°C)	145[7]	59-60 (at 20 mmHg)[4]	Not available	63-65 (at 6 mmHg)[6]
Density (g/mL at 25°C)	Not available	1.789[4]	Not available	~1.808[6]
Refractive Index (n _{20/D})	Not available	1.5141[4]	Not available	Not available
Solubility	Not available	Miscible with alcohol, insoluble in water.[4]	Not available	Soluble in organic solvents like ethanol and ether; immiscible with water.[6]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of organic compounds. While a comprehensive experimental spectrum for **2,2-dibromobutane** is not readily available in the public domain, computed data and information for its isomers provide a basis for comparison.

Spectroscopic Data	2,2-Dibromobutane	1,2-Dibromobutane	2,3-Dibromobutane
¹ H NMR	Predicted shifts would show a quartet for the CH ₂ group and a singlet for the CH ₃ group adjacent to the dibrominated carbon, and a triplet for the terminal CH ₃ group.	Spectra available, showing complex splitting patterns due to the presence of a chiral center.[3]	Spectra available, with variations depending on the stereoisomer (meso vs. enantiomers).[5]
¹³ C NMR	Predicted shifts would indicate four distinct carbon environments.	Spectra available.[3]	Spectra available.[5]
Mass Spectrometry (MS)	Expected to show characteristic isotopic patterns for two bromine atoms.	GC-MS data available.[3]	GC-MS data available.[5]
Infrared (IR) Spectroscopy	Expected to show C-H and C-Br stretching and bending vibrations.	FTIR spectra available.[3]	FTIR spectra available.[5]

Experimental Protocols

Detailed experimental procedures are crucial for the replication of scientific findings. Below are representative protocols for the synthesis and key reactions of dibromobutanes.

Synthesis of 2,2-Dibromobutane

A common synthetic route to **2,2-dibromobutane** involves the reaction of 2-butyne with two equivalents of hydrogen bromide (HBr).

Materials:

- 2-Butyne

- Hydrogen bromide (gas or in acetic acid)
- Inert solvent (e.g., dichloromethane)

Procedure:

- Dissolve 2-butyne in an inert solvent in a reaction vessel equipped with a gas inlet and a stirrer.
- Bubble hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise.
- Maintain the reaction temperature, typically at or below room temperature.
- Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS).
- Upon completion, quench the reaction with a mild base (e.g., sodium bicarbonate solution).
- Separate the organic layer, wash with water, and dry over an anhydrous salt (e.g., magnesium sulfate).
- Purify the product by distillation.

Dehydrobromination of Dibromobutanes

Dehydrobromination is a characteristic reaction of alkyl halides and is highly dependent on the substrate's structure.

Materials:

- Dibromobutane isomer (e.g., **2,2-dibromobutane** or 1,2-dibromobutane)
- Strong, non-nucleophilic base (e.g., potassium tert-butoxide)
- Anhydrous solvent (e.g., tetrahydrofuran)

Procedure:

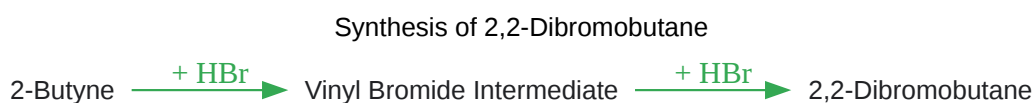
- In a flame-dried flask under an inert atmosphere, dissolve the dibromobutane isomer in the anhydrous solvent.
- Add the strong base portion-wise, controlling the temperature of the reaction mixture.
- Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).
- Carefully quench the reaction with water or a saturated ammonium chloride solution.
- Extract the product with an organic solvent.
- Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure.
- Purify the resulting alkene or alkyne product by distillation or chromatography.

Reactivity and Mechanistic Pathways

The reactivity of dibromobutane isomers is largely dictated by the relative positions of the two bromine atoms. Geminal dihalides like **2,2-dibromobutane** and vicinal dihalides such as 1,2- and 2,3-dibromobutane exhibit distinct behaviors in elimination and substitution reactions.

Synthesis of 2,2-Dibromobutane from 2-Butyne

The addition of HBr to an alkyne follows Markovnikov's rule, leading to the formation of a geminal dihalide.



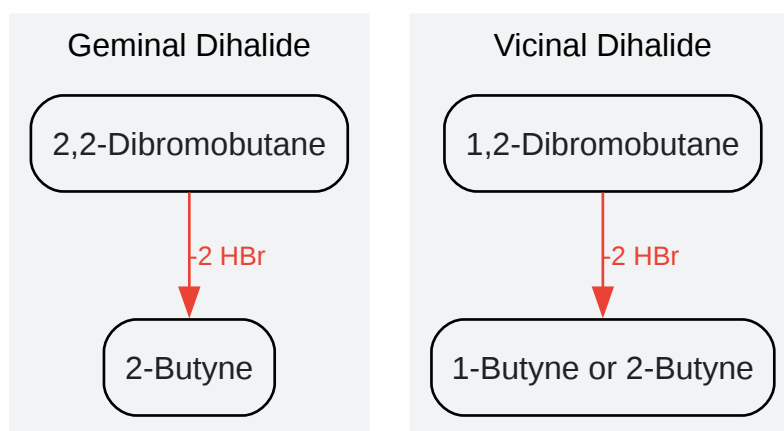
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Caption: Synthesis of **2,2-Dibromobutane** via hydrobromination of 2-butyne.

Comparative Dehydrobromination of Dibromobutane Isomers

The treatment of dibromobutane isomers with a strong base leads to different products depending on the starting material.

Dehydrobromination of Dibromobutane Isomers



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Caption: Products of dehydrobromination for geminal vs. vicinal dibromobutanes.

In conclusion, **2,2-dibromobutane**, as a geminal dihalide, offers a distinct reactivity profile compared to its vicinal isomers. Its synthesis and reactions provide a valuable platform for the introduction of specific functionalities in organic molecules. The data and protocols presented in this guide serve as a foundational resource for researchers exploring the chemistry of halogenated alkanes.

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